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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B12353371

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro kinase assay to
evaluate the inhibitory effect of caffeic acid on the phosphorylation of a YEEIE peptide
substrate by Fyn kinase, a member of the Src family of tyrosine kinases. Caffeic acid is a
known phytochemical that directly inhibits Fyn kinase activity[1][2]. The assay described utilizes
the ADP-Glo™ Kinase Assay technology, a robust, luminescence-based method for quantifying
kinase activity.

Principle of the Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. Inhibitors
of this process are of significant interest in drug discovery. This protocol measures the activity
of Fyn kinase by quantifying the amount of ADP produced during the phosphorylation of a
synthetic peptide substrate with the core sequence Tyr-Glu-Glu-lle-Glu (YEEIE), a canonical
substrate motif for Src-family kinases.

The ADP-Glo™ Kinase Assay is a universal, two-step process[3][4][5]:

e Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is
added to terminate the reaction and deplete the remaining ATP.

o ADP Conversion & Detection: The Kinase Detection Reagent is added to convert the ADP
generated during the kinase reaction into ATP. This newly synthesized ATP is then used by
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Ultra-Glo™ Luciferase to produce a luminescent signal that is directly proportional to the
amount of ADP produced and, therefore, to the kinase activity[3][6]. The inhibitory potential
of caffeic acid is determined by measuring the reduction in this luminescent signal.

Signaling Pathway and Inhibition

The following diagram illustrates the fundamental interaction measured in this assay. Fyn
kinase, the enzyme, phosphorylates the YEEIE peptide substrate. Caffeic acid is hypothesized
to bind to Fyn kinase, inhibiting this catalytic activity.

Kinase Reaction

ATP

Substrate Phosphorylates > Phosphorylated Substrate ADP
(YEEIE Peptide) (pYEEIE Peptide)
Caffeic Acid Inhibits

Click to download full resolution via product page

Caption: Caffeic acid inhibits Fyn kinase from phosphorylating the YEEIE substrate.

Materials and Reagents
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Reagent Recommended Supplier Catalog Number (Example)

Recombinant Human Fyn

_ _ MilliporeSigma 14-326

Kinase, active
YEEIE Peptide Substrate (e.g., ] ]

Custom Peptide Synthesis N/A
Ac-YEEIE-NH2)
Caffeic Acid MilliporeSigma C0625
ADP-Glo™ Kinase Assay Kit Promega V9101
Adenosine 5'-triphosphate o )

MilliporeSigma A2383
(ATP)
Kinase Buffer (5X) Varies See composition below
Dimethyl Sulfoxide (DMSO), o )

MilliporeSigma 276855
anhydrous
Nuclease-Free Water Varies Varies
Solid White, Low-Volume 384- )

Corning 3572

well Assay Plates

Kinase Buffer (1X) Composition: 40 mM Tris-HCI (pH 7.5), 20 mM MgClz, 0.1 mg/mL BSA.

Experimental Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 5 pL. Adjust
volumes as necessary for other plate formats.

Reagent Preparation

o Caffeic Acid Stock (10 mM): Dissolve an appropriate amount of caffeic acid in 100% DMSO
to make a 10 mM stock solution.

o Serial Dilutions: Perform a serial dilution of the 10 mM caffeic acid stock in 100% DMSO to
prepare a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
The final DMSO concentration in the assay should not exceed 1%.
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e ATP Solution (500 puM): Prepare a 500 uM ATP solution in nuclease-free water. The final
concentration in the assay will be 50 uM.

» Kinase Solution (2X): Dilute the Fyn kinase stock in 1X Kinase Buffer to a 2X working
concentration (e.g., 2 ng/pL). The optimal concentration should be determined empirically.

e Substrate Solution (2X): Dilute the YEEIE peptide stock in 1X Kinase Buffer to a 2X working
concentration (e.g., 100 uM).

Assay Workflow Diagram
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1. Reagent Preparation
(Kinase, Substrate, ATP, Inhibitor)

'

2. Assay Plate Setup
Add 2.5 pL of 2X Kinase/Substrate Mix

3. Add Inhibitor
Add Caffeic Acid or DMSO Vehicle

4. Initiate Kinase Reaction
Add 2.5 pL of 2X ATP Solution

5. Incubate
60 min at Room Temperature

6. Stop Reaction & Deplete ATP

Add 5 uL ADP-Glo™ Reagent

7. Incubate
40 min at Room Temperature

8. Generate Luminescent Signal

Add 10 L Kinase Detection Reagent

9. Incubate
30 min at Room Temperature

10. Read Luminescence

Plate Reader

11. Data Analysis
Calculate % Inhibition and IC50

Click to download full resolution via product page

Caption: The experimental workflow for the caffeic acid inhibition kinase assay.
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Assay Procedure

o Prepare Master Mix: Prepare a 2X Kinase/Substrate master mix in 1X Kinase Buffer.

Dispense Master Mix: Add 2.5 pL of the 2X Kinase/Substrate master mix to all wells of a 384-
well plate.

Add Inhibitor/Controls:
o Test Wells: Add 50 nL of caffeic acid dilutions (prepared in 4.1) to the appropriate wells.
o 100% Activity Control (High Signal): Add 50 nL of 100% DMSO.

o 0% Activity Control (Low Signal): Add 50 nL of 100% DMSO. These wells will not receive
ATP in the next step (add water instead) or will contain a known potent inhibitor.

Initiate Reaction: Add 2.5 pL of 2X ATP solution (500 uM) to all wells except the "0% Activity"
controls. Add 2.5 pL of water to the 0% activity wells. The final reaction volume is 5 L.

Incubate: Mix the plate gently and incubate for 60 minutes at room temperature.

Stop Reaction: Add 5 pL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at
room temperature[7].

Detect ADP: Add 10 pL of Kinase Detection Reagent to each well. Incubate for 30 minutes at
room temperature to allow the luminescent signal to stabilize[4][7].

Measure Luminescence: Read the plate using a plate reader capable of measuring

luminescence.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes
a 50% reduction in enzyme activity[3][9].

Calculation of Percent Inhibition

o Average Controls: Calculate the average luminescence for the 100% activity (Max Signal)
and 0% activity (Min Signal) controls.
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e Normalize Data: Normalize the activity in the inhibitor wells by calculating the percent kinase
activity:

o % Activity = [(Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)] * 100
e Calculate Percent Inhibition:
o % Inhibition = 100 - % Activity

IC50 Determination

Plot the % Inhibition against the logarithm of the caffeic acid concentration. Use a non-linear
regression analysis (sigmoidal dose-response with variable slope) to fit the curve and
determine the IC50 value[10].

Representative Data Table

The following table structure should be used to organize the results for IC50 determination.

Raw

Caffeic Acid Log [Caffeic . % Kinase o
) Luminescence o % Inhibition

[uM] Acid] Activity

(RLU)
0 (DMSO

N/A 150,000 100.0 0.0

Control)
0.1 -1.0 142,500 94.6 5.4
0.3 -0.5 127,500 84.5 15.5
1.0 0.0 99,000 65.3 34.7
3.0 0.5 60,000 39.3 60.7
10.0 1.0 22,500 14.3 85.7
30.0 15 9,000 5.3 94.7
100.0 2.0 7,500 4.3 95.7
No ATP Control N/A 1,500 0.0 100.0
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Conclusion

This protocol provides a sensitive and reliable method for quantifying the inhibitory effect of
caffeic acid on Fyn kinase activity using a YEEIE peptide substrate. The luminescence-based
ADP-GIlo™ assay offers a high-throughput-compatible, non-radioactive alternative for
screening and characterizing kinase inhibitors. The data generated can be used to accurately
determine inhibitor potency (IC50), which is a critical parameter in drug development and
chemical biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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